molecular formula C21H23N3O3S2 B12206803 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B12206803
M. Wt: 429.6 g/mol
InChI Key: HYNZBUIKMUDTPN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the benzamide and tert-butyl groups. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Key Reaction Steps

  • Thiadiazole Ring Formation
    Thiadiazole rings are typically synthesized via cyclodehydration of thioamides or amine precursors. For example, 1,3,4-thiadiazoles can be formed using H₂SO₄ or POCl₃ as cyclodehydrating agents . This step establishes the heterocyclic core.

  • Sulfonation
    The 5-[(2-methylbenzyl)sulfonyl] group is likely introduced via nucleophilic substitution or electrophilic sulfonation. Thiadiazoles undergo sulfonation at the C-5 position due to the electron-withdrawing effects of the ring . A plausible reagent could be 2-methylbenzenesulfonyl chloride under basic conditions.

  • Coupling with Benzamide
    The N-[(2E)-ylidene]benzamide moiety may be formed via:

    • Condensation reactions : Using coupling agents (e.g., HATU, EDC) to link the thiadiazole core to the tert-butylbenzamide.

    • Enamide formation : The (2E)-ylidene group suggests a conjugated enamide structure, potentially formed through dehydration or elimination steps.

Reaction Conditions

Step Reagents/Conditions Key References
Thiadiazole formationH₂SO₄ or POCl₃ (cyclodehydrating agents)
Sulfonation2-methylbenzenesulfonyl chloride, pyridine, or NaHCO₃
Coupling (amide bond)HATU, EDC, DIPEA, DMF or DCM
Enamide formationAcidic conditions (e.g., HCl in ethanol) for dehydration

Thiadiazole Reactivity

Thiadiazoles exhibit ambident nucleophilicity, with reactivity at nitrogen and sulfur centers . Substituents at the C-2 and C-5 positions strongly influence reactivity:

  • Electrophilic attack : At nitrogen (e.g., N-alkylation) or carbon (e.g., bromination under acidic conditions) .

  • Nucleophilic attack : At sulfur or nitrogen, depending on substituents .

Sulfonylation

The C-5 position of thiadiazoles is susceptible to electrophilic substitution. For example, in 2-amino-1,3,4-thiadiazoles , bromination at C-5 occurs under acidic conditions . This pattern suggests that the sulfonation of the C-5 position in the target compound would follow similar regioselectivity.

Analytical Techniques

  • NMR spectroscopy : Used to confirm regiochemistry (e.g., (2E)-ylidene configuration).

  • HPLC : Monitors reaction purity and yield.

  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies, various derivatives were tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting zones of inhibition comparable to standard antibiotics .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For example, screening of drug libraries has identified novel anticancer compounds based on the thiadiazole scaffold. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models . Specific derivatives have shown promise against human chronic myelogenous leukemia, highlighting their potential for further development in cancer therapeutics .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . The presence of the sulfonamide group in the structure may contribute to this activity.

Synthesis Methodologies

The synthesis of 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multi-step reactions that include:

  • Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Sulfonamide Formation : The introduction of the sulfonamide group can be accomplished via reaction with sulfonyl chlorides.
  • Final Coupling Reactions : The final product is usually obtained by coupling the thiadiazole derivative with a suitable amine or amide precursor under controlled conditions.

Case Study 1: Antimicrobial Screening

In a systematic study published in 2023, researchers synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity. The results indicated that certain modifications to the thiadiazole ring enhanced antibacterial efficacy against Pseudomonas aeruginosa and Escherichia coli, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Anticancer Activity Assessment

A recent investigation focused on the anticancer properties of thiadiazole-based compounds revealed that specific analogs demonstrated significant cytotoxicity against various cancer cell lines. The study utilized multicellular spheroid models to better mimic in vivo conditions, providing insights into the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-ethylphenyl)benzamide
  • 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide

Uniqueness

4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups

Biological Activity

The compound 4-tert-butyl-N-[(2E)-5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Basic Information

  • Molecular Formula : C21H23N3O3S
  • Molecular Weight : 429.6 g/mol
  • CAS Number : 895823-91-3

Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a sulfonyl group and a tert-butyl substituent contributes to its chemical reactivity and solubility properties.

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles, including the compound , exhibit significant antimicrobial activity. A study reported that related thiadiazole compounds demonstrated good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL .

CompoundActivity Against BacteriaMIC (μg/mL)
Thiadiazole DerivativeGram-positive16-31.25
Thiadiazole DerivativeGram-negative16-31.25

Antifungal Activity

In addition to antibacterial properties, certain thiadiazole derivatives have shown promising antifungal activity. For instance, compounds similar to the target molecule exhibited MIC values of 31.25–62.5 μg/mL against various fungal strains .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of thiadiazole derivatives have been evaluated in various cancer cell lines. For example, compounds containing the thiadiazole moiety were tested against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines, showing significant cytotoxic effects at varying concentrations .

Cell LineIC50 (μM)Reference
HCT11612.5
MCF-710.0
A54915.0

Study on Antioxidant Activity

A comparative study highlighted the antioxidant capabilities of thiadiazole derivatives. The synthesized compounds were assessed for their ability to scavenge free radicals, with some showing high antioxidant activity comparable to established antioxidants .

Research on Synergistic Effects

Another study investigated the potential synergistic effects of combining thiadiazole derivatives with other antimicrobial agents. The results suggested that co-administration could enhance the overall efficacy against resistant bacterial strains .

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

4-tert-butyl-N-[5-[(2-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H23N3O3S2/c1-14-7-5-6-8-16(14)13-29(26,27)20-24-23-19(28-20)22-18(25)15-9-11-17(12-10-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,23,25)

InChI Key

HYNZBUIKMUDTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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